molecular formula C11H11ClN2O2 B13000697 Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B13000697
M. Wt: 238.67 g/mol
InChI Key: RQHXFFFBEXJXIP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate is a synthetically versatile chemical intermediate within the privileged pyrrolo[1,2-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry for developing novel small-molecule therapeutics. This compound is specifically designed for research applications, particularly in the modulation of glucocerebrosidase (GCase) activity . Small-molecule GCase activators based on the pyrrolo[1,2-a]pyrimidine core are a promising therapeutic strategy for Gaucher disease and are being actively investigated for their potential in treating Parkinson's disease, a condition increasingly linked to GCase dysfunction and lysosomal impairment . The 2-chloro and 8-ester functional groups on this scaffold offer key synthetic handles for further structure-activity relationship (SAR) studies, allowing researchers to explore a diverse chemical space and optimize properties like potency, selectivity, and metabolic stability . The core structure is recognized for its utility in high-throughput screening and fluorescence polarization assays to identify and characterize novel enzyme modulators . As such, this compound is a valuable tool for chemical biologists and medicinal chemists dedicated to advancing the discovery of new treatments for neurological disorders and lysosomal storage diseases.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)8-4-5-14-7(2)6-9(12)13-10(8)14/h4-6H,3H2,1-2H3

InChI Key

RQHXFFFBEXJXIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2C=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-methylpyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form reduced analogs.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, and sodium phenoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted pyrrolo[1,2-a]pyrimidines, oxo derivatives, and reduced analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders
Research indicates that ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate and its derivatives have potential applications in treating neurological disorders such as Gaucher's disease and Parkinson's disease. These conditions are associated with glucocerebrosidase activity, where the compound acts as a modulator by binding to the enzyme and enhancing its activity significantly—up to 30-fold in some cases . This activation leads to improved stability of glucocerebrosidase in acidic environments, which is beneficial for therapeutic efficacy.

1.2 High-Throughput Screening
The compound can be conjugated with fluorophores to create fluorescent probes that are useful in high-throughput screening assays. These assays are designed to identify additional modulators of glucocerebrosidase activity, which could lead to the discovery of new therapeutic agents targeting related diseases .

Synthesis and Derivatives

2.1 Synthetic Routes
this compound can be synthesized through various chemical reactions, including cyclization methods and nucleophilic substitutions. The synthesis often involves starting materials that undergo transformations to yield the desired pyrrolopyrimidine structure.

2.2 Structural Variants
The compound can be modified to create a range of derivatives with potentially enhanced biological activities. For instance, variations in substituents on the pyrrolopyrimidine core can influence the binding affinity and selectivity towards specific biological targets .

Case Studies and Research Findings

3.1 Pharmacological Studies
Several studies have documented the pharmacological effects of this compound. In vitro assays have shown that compounds derived from this core structure exhibit promising inhibitory effects on enzymes linked to metabolic pathways disrupted in various diseases .

3.2 Clinical Relevance
Clinical studies are ongoing to evaluate the efficacy of these compounds in human subjects suffering from conditions like Gaucher's disease and other lysosomal storage disorders. The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential for neurological applications.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityTarget EnzymeReference
This compoundGlucocerebrosidase modulatorGlucocerebrosidase
4-Methylpyrrrolo[1,2-a]pyrimidine derivativesEnzyme inhibitorsVarious
Pyrrolopyrimidine fluorescent probesHigh-throughput screeningGlucocerebrosidase

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

a. Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9b)
  • Core Structure : Pyrrolo[2,3-c]pyridine (vs. pyrrolo[1,2-a]pyrimidine in the target compound).
  • Substituents : Chloro at position 5 (vs. position 2 in the target) and ethyl carboxylate at position 2.
  • Implications: The altered ring system (pyridine vs. The chloro position may influence electronic effects differently .
b. Triazolo[1,5-c]Pyrimidine Derivatives (Compounds 9, 10, 107, 11)
  • Core Structure : Triazolo[1,5-c]pyrimidine (vs. pyrrolo[1,2-a]pyrimidine).
  • Substituents: Varied aryl groups (e.g., 3-nitrophenyl, 3,5-dimethoxyphenyl) at position 2 and amino/alkoxy groups at position 3.
  • Substituents like nitro or methoxy groups increase electron-withdrawing or donating effects, altering solubility and reactivity compared to the target compound’s chloro and methyl groups .
c. Ethyl 7-(3-Chloro-2-Thienyl)-2,4-Dimethylpyrrolo[1,2-a]Pyrimidine-8-Carboxylate
  • Core Structure : Same pyrrolo[1,2-a]pyrimidine core as the target compound.
  • Substituents : Thienyl group at position 7 (vs. hydrogen in the target), with chloro and methyl at positions 2 and 3.
  • This could improve membrane permeability compared to the target compound .
d. Ethyl 2,4-Dimethyl-7-Phenylpyrrolo[1,2-a]Pyrimidine-8-Carboxylate
  • Core Structure : Identical to the target compound.
  • Substituents : Phenyl at position 7 (vs. hydrogen) and methyl at positions 2 and 4 (vs. chloro at position 2).
  • Implications: The phenyl group increases aromaticity, favoring π-π interactions in binding pockets.

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